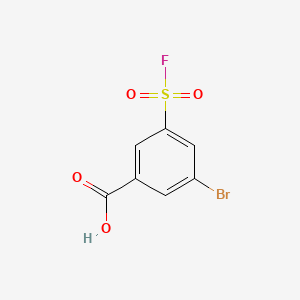

3-Bromo-5-(fluorosulfonyl)benzoic acid

Description

Significance of the Fluorosulfonyl Moiety in Modern Organic Chemistry

The fluorosulfonyl group (-SO₂F) has garnered substantial attention in contemporary organic chemistry, primarily due to its unique reactivity profile. Aryl fluorosulfates (Ar-OSO₂F) and sulfonyl fluorides (R-SO₂F) are recognized as powerful electrophiles. Key attributes of the fluorosulfonyl moiety include:

A Superior Leaving Group: Aryl fluorosulfates have been identified as effective alternatives to the more common triflates (-OTf) in a wide array of transition-metal-catalyzed cross-coupling reactions. rsc.orgnih.gov They are often more stable, less toxic, and more atom-economical than their triflate counterparts. nih.gov Their reactivity is generally considered to be between that of aryl bromides and chlorides, providing a useful tool for selective transformations. researchgate.net

Gateway to SuFEx Click Chemistry: The fluorosulfonyl group is the linchpin of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a powerful click chemistry platform. rsc.orgnih.gov This reaction involves the exchange of the fluoride on a sulfur(VI) center with a nucleophile, allowing for the rapid and efficient formation of robust covalent linkages. nih.gov This has profound implications for drug discovery, chemical biology, and polymer synthesis.

Tunable Reactivity in Chemical Biology: While sulfonyl fluorides can be highly reactive, aryl fluorosulfates possess a more moderate electrophilicity. acs.org This "latent" reactivity makes them ideal for use as chemical probes; they are often stable under general physiological conditions but can be "activated" to react with specific nucleophilic amino acid residues (like tyrosine, lysine (B10760008), and histidine) within the unique microenvironment of a protein's binding site. acs.orgacs.orgresearchgate.netnih.gov This has enabled innovative strategies such as "inverse drug discovery" for identifying new protein targets. acs.org

Role of Substituted Benzoic Acids as Core Scaffolds

Substituted benzoic acids are fundamental building blocks in chemical research, particularly in the realm of medicinal chemistry and materials science. researchgate.net Their utility stems from several key features:

Pharmacophore Anchor: The carboxylic acid group is a common feature in bioactive molecules, often acting as a crucial anchoring point by forming strong hydrogen bonds or ionic interactions with protein targets. nih.gov For instance, many enzyme inhibitors utilize a benzoic acid scaffold to mimic natural substrates and bind within the active site. nih.govnih.gov

Synthetic Versatility: The benzene (B151609) ring can be functionalized with a wide variety of substituents that modulate the molecule's electronic properties, solubility, and steric profile. Electron-withdrawing groups tend to increase the acidity of the carboxylic acid, while electron-donating groups decrease it. libretexts.org This allows for fine-tuning of the molecule's properties for a specific application.

Platform for Derivatization: The carboxylic acid itself is a versatile functional handle that can be readily converted into esters, amides, acid chlorides, and other functional groups, providing a gateway to a vast array of more complex molecules.

Contextualization of 3-Bromo-5-(fluorosulfonyl)benzoic acid within Advanced Synthetic Methodologies

This compound is a trifunctional molecule that offers multiple, distinct reaction sites. This positions it as a highly valuable intermediate for complex synthetic strategies, particularly those involving sequential and orthogonal functionalization.

The three key reactive sites are:

The Carboxylic Acid: Can be engaged in standard transformations like amide or ester formation.

The Bromo Substituent: A classic handle for a multitude of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, and Buchwald-Hartwig couplings. rsc.org

The Fluorosulfonyl Group: As a potent leaving group itself, it can also participate in cross-coupling reactions, often under different catalytic conditions than the bromo group, allowing for selective, stepwise reactions. nih.govrsc.org It is also the reactive center for SuFEx chemistry.

The presence of both a bromine atom and a fluorosulfate (B1228806) group on the same aromatic ring is particularly powerful. It opens the door to orthogonal synthesis , where one leaving group can be selectively reacted while the other remains intact, to be used in a subsequent transformation. This allows for the controlled, stepwise construction of highly complex and precisely substituted aromatic compounds from a single, versatile starting material.

Current Research Landscape and Underexplored Facets Pertaining to the Compound

While the individual components of this compound are well-studied, the compound itself appears to be a relatively underexplored entity in the scientific literature. A search of chemical databases reveals its existence and basic properties but a scarcity of dedicated research articles detailing its synthesis or application. uni.lu

This lack of extensive research highlights several underexplored facets and opportunities:

Optimized Synthesis: The development of a scalable and efficient synthesis for this trifunctional molecule is a primary area for investigation.

Orthogonal Reactivity Studies: A systematic investigation into the selective reactivity of the bromo and fluorosulfonyl groups under various cross-coupling conditions would be invaluable for synthetic chemists.

Application in Medicinal Chemistry: Its potential as a core scaffold for developing novel covalent inhibitors, using the fluorosulfonyl group as a "warhead" and the carboxylic acid as a binding anchor, remains largely untapped.

Materials Science: The molecule could serve as a monomer for the synthesis of novel functional polymers and materials via SuFEx polymerization, with the bromo-substituent available for post-polymerization modification.

Radiochemistry: Given the success of [¹⁸F]SuFEx for radiolabeling, developing methods to incorporate Fluorine-18 into this molecule could yield novel PET imaging agents. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrFO₅S |

| Molecular Weight | 297.08 g/mol |

| Monoisotopic Mass | 297.89468 Da uni.lu |

| IUPAC Name | 3-bromo-5-(fluorosulfonyloxy)benzoic acid uni.lu |

| CAS Number | 1265351-93-3 |

| Predicted XlogP | 2.2 uni.lu |

| SMILES | C1=C(C=C(C=C1OS(=O)(=O)F)Br)C(=O)O uni.lu |

| InChIKey | BBPNJAYQCDUMSK-UHFFFAOYSA-N uni.lu |

Table 2: Comparison of Common Aryl Leaving Groups in Cross-Coupling Reactions

| Leaving Group | Typical Use | Relative Reactivity (General Trend) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| -I | Cross-coupling | I > OTf > Br > OSO₂F > Cl | High reactivity | High cost, lower stability |

| -Br | Cross-coupling | I > OTf > Br > OSO₂F > Cl | Good balance of reactivity and cost | Can require forcing conditions |

| -Cl | Cross-coupling | I > OTf > Br > OSO₂F > Cl | Low cost, abundant | Generally low reactivity |

| -OTf (Triflate) | Cross-coupling | I > OTf > Br > OSO₂F > Cl | High reactivity, well-established | High cost, poor atom economy, instability nih.gov |

| -OSO₂F (Fluorosulfate) | Cross-coupling, SuFEx | I > OTf > Br > OSO₂F > Cl | Low cost, high stability, SuFEx compatible nih.gov | Reactivity can be lower than triflates researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluorosulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOSRFAVVDTFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Bromo 5 Fluorosulfonyl Benzoic Acid and Analogs

Classical Preparative Routes

Traditional synthetic approaches to polysubstituted benzoic acids like 3-Bromo-5-(fluorosulfonyl)benzoic acid typically rely on well-established reaction classes such as electrophilic aromatic substitution and multi-step sequences involving functional group interconversions.

Electrophilic Aromatic Substitution for Bromination and Fluorosulfonation

Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for introducing functional groups onto an aromatic ring. libretexts.orglumenlearning.commasterorganicchemistry.com The synthesis of this compound via a direct sequence of EAS reactions on benzoic acid presents significant challenges due to the electronic properties of the substituents.

The carboxylic acid group (-COOH) is a deactivating, meta-directing group for EAS. This means the initial substitution on benzoic acid will preferentially occur at the 3-position. For instance, direct bromination of benzoic acid can yield 3-bromobenzoic acid. ijisrt.com

However, the subsequent introduction of the fluorosulfonyl group (-SO2F) via EAS is complicated. Both the carboxyl and the bromo groups are deactivating, making the ring electron-poor and less reactive towards further electrophilic attack. The directing effects also conflict:

The -COOH group directs incoming electrophiles to the position 5 (meta).

The -Br group is also deactivating but directs ortho and para (positions 2, 4, and 6 relative to the bromine).

A classical approach to installing a sulfonyl fluoride (B91410) group involves two steps: chlorosulfonation with chlorosulfonic acid (ClSO3H) to form a sulfonyl chloride, followed by nucleophilic substitution with a fluoride salt (e.g., potassium fluoride). Directing this group to the desired position 5 on 3-bromobenzoic acid would be the primary challenge, often resulting in low yields and mixtures of isomers.

Multi-step Synthesis from Precursor Benzoic Acid Derivatives

Due to the challenges of direct electrophilic substitution, multi-step synthetic sequences are often more practical for preparing highly substituted aromatic compounds with specific substitution patterns. These routes may involve the use of directing groups that are later modified or removed, or starting from a precursor that already contains some of the desired functionality.

A hypothetical multi-step synthesis could start from a more amenable precursor, such as 3-aminobenzoic acid. The amino group is a strong activating, ortho-, para-director, which can facilitate subsequent substitutions. A potential, albeit lengthy, pathway might involve:

Protection of the amino group in 3-aminobenzoic acid.

Bromination , which would be directed to the positions ortho and para to the activating protected amino group.

Sulfonation , followed by conversion to the sulfonyl fluoride.

Removal of the amino group via diazotization followed by reduction, or its conversion to another group.

Alternatively, a more common strategy involves starting with a precursor where the desired substitution pattern is established using more reliable reactions, such as the Sandmeyer reaction. For example, a synthesis could potentially begin with 3,5-dinitrobenzoic acid, where one nitro group is selectively reduced to an amine, converted to a bromine via a Sandmeyer reaction, and the second nitro group is similarly converted to the fluorosulfonyl group. Such multi-step procedures, while longer, offer superior control over regioselectivity. chemicalbook.commdpi.com

Contemporary Methodologies for Fluorosulfonylation

Modern synthetic chemistry has seen the development of new methods for fluorosulfonylation that bypass the often harsh conditions of classical EAS and offer alternative pathways with potentially improved efficiency and selectivity. Radical-based approaches have become particularly prominent. nih.govnih.gov

Radical Fluorosulfonylation Approaches

Radical fluorosulfonylation has emerged as a powerful tool for the synthesis of sulfonyl fluorides. nih.govnih.gov These methods rely on the generation of the fluorosulfonyl radical (FSO2•), which can then engage in various transformations. This radical species can be generated from stable precursors under mild conditions, making it an attractive alternative to electrophilic fluorosulfonating agents. nih.gov

Visible-light photoredox catalysis provides a mild and efficient means of generating radicals for synthetic applications. acs.orgnih.govresearchgate.net In the context of fluorosulfonylation, a photocatalyst absorbs light and initiates a single-electron transfer (SET) event with a suitable fluorosulfonyl precursor to generate the FSO2• radical. nih.gov

While direct radical aromatic C-H fluorosulfonylation is still a developing area, photoredox methods have been successfully applied to the fluorosulfonylation of alkenes and other unsaturated systems. acs.orgacs.orgnih.gov For example, research has demonstrated the use of 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts as bench-stable, redox-active precursors that can release the FSO2• radical under photoredox conditions. nih.govnih.govnih.gov These strategies often exhibit excellent functional group tolerance and can be applied to complex molecules. acs.orgacs.org

| Parameter | Photoredox-Catalyzed Fluorosulfonylation |

| Radical Precursor | FSO2Cl, 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts nih.gov |

| Catalyst | Typically Iridium or Ruthenium-based photocatalysts |

| Energy Source | Visible light (e.g., Blue LEDs) acs.org |

| Key Advantage | Mild reaction conditions, high functional group compatibility acs.orgnih.gov |

| Primary Application | Primarily demonstrated on alkenes and alkynes nih.govresearchgate.net |

Electrosynthesis offers another green and powerful platform for generating radical species without the need for chemical redox agents or photocatalysts. acs.orgrsc.org Electrochemical radical fluorosulfonylation involves the generation of the FSO2• radical at an electrode surface via the reduction or oxidation of a suitable precursor.

This approach has been successfully used for the fluorosulfonylation of various substrates, including alkenes and vinyl triflates, to produce β-hydroxy sulfonyl fluorides and β-keto sulfonyl fluorides, respectively. acs.orgacs.orgorganic-chemistry.org These methods are often characterized by their operational simplicity, scalability, and mild, metal-free conditions. acs.orgorganic-chemistry.org The application of electrochemical methods to the direct C-H fluorosulfonylation of arenes like benzoic acid derivatives is an active area of research. The regioselectivity could potentially be controlled by tuning the electrochemical conditions. acs.org

| Parameter | Electrochemical Fluorosulfonylation |

| Radical Precursor | FSO2Cl acs.orgacs.org |

| Setup | Undivided or divided electrochemical cell, graphite electrodes acs.orgorganic-chemistry.org |

| Key Advantage | Avoids chemical oxidants/reductants, catalyst-free potential, scalability acs.orgacs.org |

| Key Feature | Can be performed in continuous-flow setups acs.orgnih.gov |

| Primary Application | Demonstrated on allenols, vinyl triflates, and styrenes acs.orgrsc.orgacs.org |

Transition Metal-Catalyzed Processes (e.g., Fe-catalyzed)

Transition metal catalysis offers powerful tools for the formation of carbon-sulfur bonds. While palladium and copper are more commonly employed for the synthesis of aryl sulfonyl fluorides, iron catalysis is an emerging area of interest due to iron's low cost and low toxicity.

A notable example of iron-catalyzed fluorosulfonylation involves the reaction of unactivated alkenes with alkyl halides and sp²-hybridized Grignard reagents in a three-component dicarbofunctionalization. This process demonstrates the utility of iron in facilitating complex bond formations. Although this specific example does not directly produce an aryl sulfonyl fluoride, it highlights the potential of iron catalysis in related transformations. The reaction proceeds with a high tolerance for various functional groups, suggesting that similar iron-catalyzed approaches for the direct fluorosulfonylation of aryl halides or other precursors could be developed.

Functional Group Interconversions Leading to Fluorosulfonyl Groups

A common and versatile approach to synthesizing aryl sulfonyl fluorides is through the interconversion of other sulfur-containing functional groups. This allows for the late-stage introduction of the fluorosulfonyl moiety from more readily accessible precursors.

The conversion of sulfonyl chlorides to sulfonyl fluorides is a well-established and widely used method. mdpi.comccspublishing.org.cn This transformation is typically achieved through a nucleophilic substitution reaction where a fluoride source replaces the chloride atom. Various fluoride reagents can be employed, with potassium fluoride (KF) being a common choice. The reaction conditions can be optimized to achieve high yields, often with the aid of phase-transfer catalysts like 18-crown-6 to enhance the solubility and reactivity of the fluoride salt. mdpi.com

More recently, sulfuryl fluoride (SO₂F₂) has been developed as an effective fluoride source for this conversion, providing aryl sulfonyl fluorides in high yields under mild conditions. This method has been successfully demonstrated on a gram scale, indicating its practicality for larger preparations.

A general scheme for this conversion is presented below:

| Starting Material | Fluorinating Agent | Catalyst/Conditions | Product | Yield | Reference |

| Aryl Sulfonyl Chloride | Potassium Fluoride | 18-crown-6, Acetonitrile (B52724) | Aryl Sulfonyl Fluoride | Excellent | mdpi.com |

| Aryl Sulfonyl Chloride | Sulfuryl Fluoride (SO₂F₂) | Mild conditions | Aryl Sulfonyl Fluoride | Up to 98% |

This table represents typical reaction conditions and yields for the conversion of aryl sulfonyl chlorides to aryl sulfonyl fluorides.

Thianthrenium salts have recently emerged as versatile precursors for the synthesis of aryl sulfonyl fluorides. These methods often proceed under mild conditions and exhibit broad functional group tolerance.

One approach involves a palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. rsc.org This reaction utilizes sodium dithionite (Na₂S₂O₄) as a sulfur dioxide source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. The practicality of this protocol has been demonstrated by gram-scale synthesis. rsc.org

Visible-light-mediated fluorosulfonylation of thianthrenium salts offers an alternative metal-free approach. This method uses 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as the sulfonyl source and potassium bifluoride (KHF₂) as an inexpensive fluorine source. The reaction proceeds via a radical sulfur dioxide insertion and fluorination strategy under mild conditions.

Aryl triflates are another class of substrates that can be converted to aryl sulfonyl fluorides. Palladium-catalyzed methods have been developed for the fluorosulfonylation of aryl triflates, demonstrating the versatility of this approach for substrates that may be sensitive to other reaction conditions. These reactions often employ a sulfur dioxide surrogate and a fluoride source in the presence of a palladium catalyst and a suitable ligand.

Fluorosulfonation using Fluorosulfonic Acid and its Derivatives

Direct fluorosulfonation of aromatic compounds can be a challenging transformation due to the high reactivity of fluorosulfonic acid, which can lead to side reactions and low selectivity. However, methods starting from sulfonic acids provide a more controlled approach to the synthesis of sulfonyl fluorides.

A one-pot, two-step procedure has been developed for the synthesis of sulfonyl fluorides from sulfonic acids. mdpi.com This method involves the in-situ formation of a sulfonyl chloride using cyanuric chloride, followed by the addition of potassium bifluoride (KHF₂) to effect the chlorine-fluorine exchange. mdpi.com This approach is particularly useful as sulfonic acids are often readily available or can be prepared by sulfonation of the corresponding arene.

More direct methods are also being explored. For instance, thionyl fluoride has been used to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. nih.gov Additionally, deoxyfluorination of sulfonic acids using reagents like Xtalfluor-E® provides another route to sulfonyl fluorides. nih.gov

| Starting Material | Reagents | Key Features | Product | Yield | Reference |

| Aryl Sulfonic Acid | Cyanuric chloride, KHF₂ | One-pot, two-step | Aryl Sulfonyl Fluoride | Moderate to good | mdpi.com |

| Aryl Sulfonic Acid Sodium Salt | Thionyl fluoride | Rapid reaction | Aryl Sulfonyl Fluoride | 90-99% | nih.gov |

| Aryl Sulfonic Acid | Xtalfluor-E® | Deoxyfluorination | Aryl Sulfonyl Fluoride | 41-94% | nih.gov |

This table summarizes various methods for the synthesis of aryl sulfonyl fluorides starting from sulfonic acids or their salts.

Considerations for Scale-Up and Process Development in Synthesis

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Safety: Many of the reagents used in the synthesis of sulfonyl fluorides are hazardous. For example, chlorosulfonic acid is highly corrosive, and reactions involving diazonium salts can be explosive if not properly controlled. acs.org Process safety evaluations, including hazard and operability (HAZOP) studies, are crucial to identify and mitigate potential risks. The use of continuous flow chemistry can be a valuable strategy to enhance safety, as it involves handling smaller quantities of hazardous materials at any given time and allows for better control of reaction parameters such as temperature and pressure. mdpi.comnih.gov

Process Control and Automation: Implementing robust process control is essential for ensuring consistent product quality and safety on a large scale. The use of automated systems with real-time monitoring of key parameters can lead to significant improvements in process consistency and reliability. mdpi.com For instance, in a continuous flow setup for the synthesis of aryl sulfonyl chlorides, gravimetric balances can be used to monitor reactor fill levels and pumping performance, with feedback controllers adjusting the system as needed. mdpi.com

Waste Management: The environmental impact of the synthesis is an important consideration. The development of processes that minimize waste generation and utilize greener solvents and reagents is a key aspect of modern process chemistry. Aqueous-based processes for the preparation of sulfonyl chloride precursors represent a step towards more environmentally friendly synthesis. acs.org

Several of the discussed synthetic methods have been demonstrated on a gram scale, indicating their potential for further scale-up. rsc.org For example, the palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts and the conversion of sulfonyl chlorides using sulfuryl fluoride have shown good practicality for larger preparations.

Chemical Reactivity and Mechanistic Pathways of 3 Bromo 5 Fluorosulfonyl Benzoic Acid

Reactivity Profile of the Bromine Substituent

The bromine atom attached to the aromatic ring serves as a versatile synthetic handle, primarily for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. Its reactivity in nucleophilic substitution is also a key feature, albeit one that is highly dependent on reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

Aryl bromides are widely used substrates in palladium-catalyzed cross-coupling reactions due to their favorable balance of reactivity and stability. rsc.orgacs.org The bromine substituent in 3-Bromo-5-(fluorosulfonyl)benzoic acid is well-suited for such transformations, most notably the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.orgnih.gov

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The cycle typically includes three main steps:

Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a new organopalladium(II) complex. The reactivity order for aryl halides in this step is generally I > Br > OTf >> Cl. acs.org

Transmetalation : The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex, a process typically facilitated by a base.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new biaryl product and regenerating the palladium(0) catalyst, which can re-enter the catalytic cycle. libretexts.org

The reaction is compatible with a wide range of functional groups, and specific conditions can be optimized for substrates bearing electron-withdrawing groups like the fluorosulfonyl and carboxylic acid moieties present in this compound. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.gov For instance, palladium acetate (B1210297) or complexes like Pd(PPh₃)₄ are common catalysts, often used with phosphine (B1218219) ligands that stabilize the palladium center. acs.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(AtaPhos)₂ | Catalyzes the C-C bond formation nih.govnih.gov |

| Ligand | P(t-Bu)₃, SPhos, CataXCium A Pd G3 | Stabilizes catalyst, promotes oxidative addition acs.orgnih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, THF, Water | Solubilizes reactants and catalyst nih.gov |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on an aryl halide like bromobenzene (B47551) is generally difficult because the carbon of the C-Br bond is sp² hybridized and part of an electron-rich aromatic system. khanacademy.org However, SNAr can proceed if the aromatic ring is activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.

In this compound, both the fluorosulfonyl (-SO₂F) and carboxylic acid (-COOH) groups are strongly deactivating and meta-directing for electrophilic substitution. Their combined electron-withdrawing field effect can increase the electrophilicity of the ring carbons, potentially making the bromine-substituted carbon susceptible to nucleophilic attack. While direct SNAr at the bromine position is not the most common reaction pathway for this compound, it can be a competing process under certain conditions, particularly with potent nucleophiles.

Studies on analogous compounds, such as 4-fluorobenzenesulfonyl fluoride (B91410), have shown that a competition exists between nucleophilic attack at the sulfur center (a SuFEx reaction) and at the aromatic carbon bearing a halogen (SNAr). researchgate.net Research indicates that the reaction pathway can be directed by controlling the state of the nucleophile. For example, neutral amines tend to attack the aromatic ring, while their corresponding deprotonated anions preferentially attack the sulfonyl group. researchgate.net This suggests that for this compound, SNAr at the bromine position could potentially be achieved with specific nitrogen or oxygen nucleophiles under carefully controlled, non-basic conditions to avoid deprotonation that would favor reaction at the sulfonyl fluoride.

Reactivity of the Fluorosulfonyl Group

The fluorosulfonyl (-SO₂F) group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govasu.eduadvanceseng.com It is prized for its remarkable stability combined with a "tunable" reactivity. The S(VI)-F bond is exceptionally robust towards hydrolysis, oxidation, and reduction, yet it can be controllably activated to react with nucleophiles. acs.orgnih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

SuFEx is a powerful click chemistry reaction that involves the exchange of the fluoride on a sulfur(VI) center with a nucleophile. acs.org Aryl sulfonyl fluorides, like this compound, are key electrophilic partners in this transformation. nih.gov The reaction forges a highly stable S(VI)-N or S(VI)-O linkage. nih.govasu.edu

The latent reactivity of the S-F bond can be unleashed under specific conditions, often requiring a base or catalyst to facilitate the exchange. acs.orgnih.gov The process is highly reliable and orthogonal to many other functional groups, making it ideal for applications in drug discovery, chemical biology, and materials science. acs.orgacs.org For example, phenols react with aryl sulfonyl fluorides in the presence of a suitable base to form diaryl sulfates, and amines react to form stable sulfonamides. acs.orgnih.gov The trifunctional nature of this compound makes it an attractive building block for creating complex molecular probes where the SuFEx linkage serves as a covalent anchor to biological targets. sigmaaldrich.com

Table 2: Key Features of SuFEx Reactions

| Feature | Description | Reference |

|---|---|---|

| Electrophile | Aryl Sulfonyl Fluoride (e.g., Ar-SO₂F) | The "hub" for the click connection. |

| Nucleophile | Phenols (Ar-OH), Amines (R-NH₂), Amino Acid Residues (e.g., Lys, Tyr, His) | The incoming group that displaces fluoride. acs.orgenamine.net |

| Linkage Formed | Sulfonate Ester (Ar-SO₂-O-R), Sulfonamide (Ar-SO₂-NH-R) | Exceptionally stable covalent bonds. |

| Activation | Base (e.g., BTMG), Lewis Acid (e.g., Ca(NTf₂)₂), or Bifluoride Salts | Required to activate the otherwise stable S-F bond for exchange. nih.govacs.orgnih.gov |

| Characteristics | High stability, high yield, broad functional group tolerance, often metal-free. | Fulfills the criteria for a "click" reaction. nih.gov |

Reactions with Nucleophiles for Sulfonyl Fluoride Derivatization

Beyond its role in SuFEx click chemistry, the fluorosulfonyl group is a versatile precursor for a wide range of sulfur(VI) derivatives. The S-F bond can be substituted by a variety of nucleophiles to generate a library of compounds with diverse properties. This derivatization is a cornerstone of medicinal chemistry for creating sulfonamides, which are a common motif in pharmaceuticals. researchgate.net

The reaction of an aryl sulfonyl fluoride with a primary or secondary amine, typically in the presence of a base or a Lewis acid catalyst, yields the corresponding sulfonamide. researchgate.netnih.gov Similarly, reaction with alcohols or phenols produces sulfonate esters, and reaction with azide (B81097) sources like TMSN₃ can yield sulfonyl azides. nih.gov This versatility allows for the late-stage functionalization of complex molecules. nih.gov

Table 3: Derivatization of the Sulfonyl Fluoride Group

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | R-NH₂ (e.g., Imidazole) | Sulfonamide |

| Alcohol/Phenol | R-OH (e.g., Phenol) | Sulfonate Ester |

| Azide | TMSN₃ | Sulfonyl Azide |

| Water | H₂O (under forcing conditions) | Sulfonic Acid |

Radical Reactivity of the SO₂F Moiety

The fluorosulfonyl group is generally very stable, and the homolytic cleavage of the S(VI)-F bond is difficult due to its high bond dissociation energy. springernature.com Consequently, aryl sulfonyl fluorides like this compound are not typically used as precursors for the fluorosulfonyl radical (FSO₂•).

However, the FSO₂• radical is a key reactive intermediate in modern organic synthesis, enabling the direct introduction of the -SO₂F group into molecules. rsc.orgresearchgate.net This radical is usually generated from more reactive precursors like fluorosulfonyl chloride (FSO₂Cl) or specialized reagents such as 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts under photoredox catalysis. rsc.orgnih.gov The generated FSO₂• radical can then add to alkenes and alkynes, providing efficient routes to various alkenyl and alkyl sulfonyl fluorides. nih.govnih.gov

While the -SO₂F group on this compound is itself resistant to initiating radical reactions, the molecule can participate in transformations where a radical is generated elsewhere. For example, a radical generated on a different part of a molecule could potentially interact with the aromatic system or other functional groups. The primary significance of radical chemistry in the context of the -SO₂F moiety lies in the synthetic methods used to create sulfonyl fluorides, rather than the reactivity of the group itself as a radical source. springernature.comresearchgate.net The stability of the sulfonyl fluoride group is, in fact, one of its key advantages, allowing it to be carried through various synthetic steps, including those involving radical intermediates, without being cleaved. nih.gov

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives or its removal to generate different reactive species.

The carboxylic acid functionality of this compound can be readily converted into a range of derivatives such as esters and amides through standard synthetic protocols. These reactions are fundamental in organic synthesis for modifying the properties of the parent molecule. nih.gov

Esterification: The formation of esters from this compound can be achieved via Fischer esterification. nih.gov This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net Alternatively, milder, metal-free conditions can be employed using catalysts like N-bromosuccinimide (NBS), which has proven effective for the direct esterification of various aryl carboxylic acids. nih.gov Microwave-assisted esterification represents a modern approach to accelerate this transformation, often leading to significantly reduced reaction times compared to conventional heating. researchgate.net

Amidation: The synthesis of amides from this compound requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. A common strategy involves the in-situ generation of an acyl chloride or another activated intermediate. One effective method utilizes a combination of triphenylphosphine (B44618) and N-chlorophthalimide to generate phosphonium (B103445) salts that activate the carboxylic acid for amide bond formation. nih.gov This approach is notable for its mild conditions and avoids the need to isolate a highly reactive acyl chloride. nih.gov The direct coupling of the carboxylic acid with amines can also be promoted by various coupling reagents developed for peptide synthesis.

The following table summarizes common methods for the derivatization of the carboxylic acid group applicable to this compound.

| Derivative | Reaction Type | Typical Reagents | Reference |

| Methyl Ester | Fischer Esterification | Methanol (MeOH), H₂SO₄ (cat.) | researchgate.net |

| Alkyl Ester | NBS-Catalyzed Esterification | Alcohol (ROH), N-Bromosuccinimide (NBS) | nih.gov |

| Benzyl Amide | Amide Coupling | Benzylamine, Triphenylphosphine (PPh₃), N-Chlorophthalimide | nih.gov |

| Acyl Chloride | Chlorination | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | N/A |

Decarboxylation offers a powerful strategy to convert aromatic carboxylic acids into aryl radicals or organometallic species, which can then participate in further bond-forming reactions. rsc.org Recent advancements, particularly in the field of photoredox catalysis, have enabled the decarboxylation of aryl carboxylic acids under remarkably mild conditions, avoiding the harsh temperatures often required in traditional methods. rsc.orgcapes.gov.br

Visible light-mediated photoredox catalysis can be used to generate aryl radicals from abundant and inexpensive aryl carboxylic acids. rsc.orgcapes.gov.bracs.org This process typically involves an iridium or organic-based photocatalyst that, upon excitation with visible light, initiates a single-electron transfer process. For the decarboxylation to proceed efficiently, the intermediate aroyloxy radical's inherent reactivity, such as hydrogen atom abstraction, must be controlled. rsc.org A proposed strategy involves the in-situ formation of an acyl hypobromite (B1234621) intermediate, which is more susceptible to a single electron reduction, leading to facile decarboxylation at moderate temperatures. rsc.org This method has been successfully applied to electron-rich substrates and those lacking ortho-substitution, suggesting its potential applicability to this compound to generate the corresponding 3-bromo-5-(fluorosulfonyl)phenyl radical. rsc.org Such decarboxylative C-S cross-coupling reactions are a modern strategy for building carbon-sulfur bonds. researchgate.net

Investigating Reaction Mechanisms and Intermediates

Understanding the mechanistic pathways and the transient species involved in the reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic methods.

The generation of carbon-centered radicals from carboxylic acids via photocatalytic direct decarboxylation is a powerful tool in modern organic synthesis. nih.gov In the context of this compound, the key radical species of interest is the 3-bromo-5-(fluorosulfonyl)phenyl radical, formed via decarboxylation.

The proposed mechanism for photocatalytic decarboxylation begins with the excitation of a photocatalyst (PC) by visible light to its excited state (*PC). This excited state is a potent oxidant capable of abstracting an electron. The carboxylic acid is typically deprotonated by a base to form a carboxylate. In a key step to facilitate decarboxylation under mild conditions, the carboxylate can react with a bromine source to form an acyl hypobromite in situ. rsc.org The excited photocatalyst then reduces this intermediate via single electron transfer to form a radical anion, which rapidly undergoes decarboxylation to release CO₂ and yield the desired aryl radical. rsc.org

Once formed, this aryl radical can propagate in several ways. It can be trapped by a hydrogen atom donor to yield the corresponding arene, participate in coupling reactions, or be intercepted by other reagents present in the reaction mixture, such as sulfur dioxide. nih.govresearchgate.netrsc.org

Single Electron Transfer (SET) is the cornerstone of the photoredox-catalyzed reactions involving this compound. The entire catalytic cycle is driven by a sequence of oxidative and reductive SET events. nih.gov

The process is initiated when the photocatalyst absorbs a photon, promoting an electron to a higher energy orbital and generating a long-lived, photoexcited state (PC). rsc.org This excited state can act as either a reductant or an oxidant. In the proposed decarboxylation pathway, the excited photocatalyst (PC) transfers an electron to the acyl hypobromite intermediate, reducing it and regenerating the ground state of the photocatalyst (PC). rsc.org This SET event is crucial as it triggers the irreversible decarboxylation to form the aryl radical. The photocatalytic cycle is then closed by another electron transfer event that regenerates the active catalyst. nih.govresearchgate.net The efficiency of these electron transfer processes depends on the redox potentials of the photocatalyst and the substrates involved.

The aryl radical generated from the decarboxylation of this compound can be effectively trapped by sulfur dioxide (SO₂), a versatile building block for creating sulfonyl-containing molecules. researchgate.netnih.gov This process, known as SO₂ insertion, proceeds via a radical mechanism and provides a direct route to arylsulfonyl radical intermediates. rsc.org

The reaction involves the attack of the aryl radical onto one of the oxygen atoms of the sulfur dioxide molecule, followed by rearrangement to form the more thermodynamically stable S-centered arylsulfonyl radical (ArSO₂•). rsc.orgresearchgate.net This highly reactive intermediate can then be trapped by various nucleophiles or participate in further radical reactions to yield stable products like sulfones, sulfonamides, or sulfonyl chlorides. rsc.orgnih.gov

Given that SO₂ is a gas, its application in synthesis can be challenging. To circumvent this, several solid SO₂ surrogates have been developed and are commonly used. These bench-stable reagents release SO₂ under specific reaction conditions. researchgate.netethernet.edu.et

The following table lists common sources of sulfur dioxide for radical insertion reactions.

| SO₂ Source | Name | Form | Reference |

| DABSO | DABCO·(SO₂)₂ | Solid | researchgate.netethernet.edu.et |

| Potassium Metabisulfite | K₂S₂O₅ | Solid | researchgate.netethernet.edu.et |

| Rongalite | Sodium Formaldehyde Sulfoxylate | Solid | researchgate.net |

| Gaseous SO₂ | Sulfur Dioxide | Gas | researchgate.net |

This SO₂ trapping methodology represents a powerful potential pathway for elaborating the structure of this compound, transforming the carboxylic acid group into a sulfonyl-based functionality through a decarboxylative/SO₂-insertion sequence. rsc.orgnih.gov

Solvent and Catalyst Effects on Reaction Outcomes of this compound

The reactivity of the bifunctional compound this compound is significantly influenced by the choice of solvents and catalysts. These factors can determine the reaction pathway, rate, and the yield of the desired products. The two primary reactive sites, the bromo substituent and the fluorosulfonyl group, can undergo different types of transformations, namely palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, respectively. The selection of appropriate reaction conditions is therefore crucial for achieving selective transformations.

The bromine atom on the aromatic ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, a palladium catalyst, a base, and a suitable solvent are essential for the formation of a new carbon-carbon bond. The choice of catalyst and solvent can greatly impact the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

On the other hand, the fluorosulfonyl group is a potent electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces the fluorine atom of the sulfonyl fluoride. The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction, thereby influencing the reaction rate.

Detailed research findings on the specific effects of solvents and catalysts on the reaction outcomes of this compound are presented in the following data tables.

Table 1: Solvent and Catalyst Effects on Suzuki-Miyaura Coupling of Aryl Bromides

While specific data for this compound is not extensively available, the following table, based on studies of similar aryl bromides, illustrates the general effects of solvents and catalysts on Suzuki-Miyaura coupling reactions. These conditions are expected to be applicable to this compound.

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 95 | rsc.org |

| 3-Bromobenzoic acid | 4-Methylphenylboronic acid | Pd(OAc)₂ (1) / PPh₃ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 | organic-chemistry.org |

| 4-Bromobenzonitrile | Phenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | DMF | 110 | 88 | General knowledge |

| 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Toluene | 100 | 98 | General knowledge |

Interactive Data Table 1: Suzuki-Miyaura Coupling Conditions for Aryl Bromides

Table 2: Solvent Effects on Nucleophilic Aromatic Substitution (SNAr) of Activated Aryl Fluorides

The fluorosulfonyl group in this compound strongly activates the aromatic ring towards nucleophilic attack. The choice of solvent is critical in these reactions. Polar aprotic solvents are generally preferred as they can solvate the cation while leaving the nucleophile relatively free, thus increasing its reactivity. The following table provides examples of solvent effects on the SNAr of similar activated aryl fluorides.

| Aryl Fluoride | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,4-Dinitrofluorobenzene | Aniline | Ethanol | 25 | 1 | 98 | General knowledge |

| 4-Fluoronitrobenzene | Piperidine | DMSO | 100 | 2 | 95 | General knowledge |

| 4-Fluorobenzonitrile | Sodium methoxide | DMF | 80 | 4 | 90 | General knowledge |

| 1-Fluoro-4-(trifluoromethyl)benzene | Morpholine | NMP | 120 | 6 | 85 | General knowledge |

Interactive Data Table 2: Solvent Effects on SNAr of Activated Aryl Fluorides

Applications of 3 Bromo 5 Fluorosulfonyl Benzoic Acid in Advanced Chemical Science

Utility as a Multi-Functional Building Block in Organic Synthesis

The structure of 3-Bromo-5-(fluorosulfonyl)benzoic acid is inherently advantageous for synthetic chemists. It possesses three different functional groups—a carboxylic acid, a bromine atom, and a fluorosulfonyl group—each with its own characteristic reactivity. This orthogonality allows for selective chemical transformations at one site while leaving the others intact for subsequent reactions, a critical feature for the efficient synthesis of intricate molecules.

The table below summarizes the primary functional groups and their synthetic utility.

| Functional Group | Common Reaction Types | Synthetic Utility |

| Carboxylic Acid | Amide bond formation, Esterification, Reduction | Attachment point for other molecular fragments or pharmacophores. |

| Bromine Atom | Metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Introduction of aryl, alkyl, or alkyne substituents to the aromatic ring. |

| Fluorosulfonyl Group | Sulfonamide formation, Sulfonate ester formation, Covalent reaction with nucleophiles | Acts as a reactive "warhead" for covalent modification or can be converted into other functional groups. |

The distinct reactivity of each functional group on the this compound scaffold enables the systematic construction of complex molecular architectures. ossila.com Chemists can employ a step-by-step synthetic strategy, addressing each functional group in a controlled sequence. For instance, the carboxylic acid can be converted to an amide, followed by a palladium-catalyzed cross-coupling reaction at the bromine position, and finally, the fluorosulfonyl group can be reacted with an amine to form a sulfonamide. This stepwise approach is fundamental to creating molecules with precisely defined three-dimensional shapes and functionalities, which is essential for applications in materials science and drug discovery. The bromine atom is particularly well-suited for metal-catalyzed cross-coupling reactions, while the carboxylic acid provides a handle for linking to other molecular entities. ossila.com

This compound serves as an excellent starting material for producing highly substituted aromatic compounds. nih.govbohrium.com These polyfunctionalized aromatics are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). ossila.com The ability to selectively modify each of the three sites allows for the introduction of a wide variety of chemical groups onto the benzene (B151609) ring. For example, a Suzuki coupling at the bromo position can introduce a new aryl group, amide coupling at the carboxylic acid can add a peptide-like chain, and reaction of the fluorosulfonyl group can install a sulfonamide moiety. This versatility makes it a key building block for creating libraries of diverse compounds for high-throughput screening. ossila.comchemimpex.com

Contributions to Chemical Biology and Medicinal Chemistry Research

In the fields of chemical biology and medicinal chemistry, this compound and related structures are highly valued for their role in developing targeted therapeutic agents and molecular probes. nih.govbohrium.comrsc.org The fluorosulfonyl group, in particular, has gained prominence as a reactive moiety for engaging biological targets. nih.govresearchgate.net

A chemical probe is a small molecule used to study and manipulate biological systems. The trifunctional nature of compounds like this compound makes them ideal for constructing sophisticated chemical probes. sigmaaldrich.com Specifically, the fluorosulfonyl group can act as a reactive handle for covalent modification of a biological target, the carboxylic acid can be used as a linker to attach a recognition element (a pharmacophore), and the bromo-position could be modified to include a reporter tag (like a fluorophore or biotin) after a cross-coupling reaction. sigmaaldrich.com A related trifunctional building block, 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid, which contains an aryl sulfonyl fluoride (B91410), an alkyne tag, and a carboxylic acid handle, is used for precisely this purpose. sigmaaldrich.com This allows for context-specific covalent modification of a target protein, enabling downstream applications such as target identification and validation. sigmaaldrich.com

Covalent inhibitors are therapeutic agents that form a permanent, covalent bond with their target protein, often leading to enhanced potency and a prolonged duration of action. bohrium.comresearchgate.netnih.gov The fluorosulfonyl moiety of this compound is an effective electrophilic "warhead" for creating such inhibitors. nih.govnih.gov This group can react with nucleophilic amino acid residues—such as lysine (B10760008), tyrosine, or serine—located within the binding site of a target protein. nih.govnih.gov This covalent linkage results in irreversible inhibition of the protein's function. bohrium.com The strategy of using sulfonyl fluorides has been successfully applied to develop covalent inhibitors for various protein targets, including those previously considered "undruggable." nih.govnih.gov The balanced reactivity and stability of sulfonyl fluorides make them useful tools in chemical biology and drug discovery. nih.gov

The development of covalent inhibitors has shifted from accidental discoveries to rational design, with a focus on creating highly selective agents. bohrium.com The table below highlights key aspects of covalent inhibitors utilizing sulfonyl fluoride warheads.

| Feature | Description | Reference |

| Mechanism | The inhibitor first binds non-covalently to the target protein. Then, the electrophilic sulfonyl fluoride warhead reacts with a nearby nucleophilic amino acid residue to form a stable covalent bond. | bohrium.comnih.gov |

| Targeted Residues | Sulfonyl fluorides have been shown to covalently bind to tyrosine, lysine, serine, threonine, cysteine, and histidine residues in protein binding sites. | nih.govnih.gov |

| Advantages | Covalent inhibition can lead to increased potency, prolonged pharmacological effect, and the ability to overcome drug resistance. | bohrium.comresearchgate.netnih.gov |

| Example Application | Sulfonyl fluoride-containing agents have been developed to covalently target the BIR3 domain of XIAP (X-linked inhibitor of apoptosis protein). | nih.gov |

The creation of compound libraries is a cornerstone of modern drug discovery, allowing for the screening of thousands of molecules to find new therapeutic leads. This compound is an ideal scaffold for generating such libraries due to its three distinct points of modification. nih.govbohrium.comrsc.org By systematically varying the chemical groups attached at the carboxylic acid, bromo, and fluorosulfonyl positions, researchers can rapidly generate a large and diverse collection of related compounds. chemimpex.com This approach, known as diversity-oriented synthesis, enables the exploration of a broad chemical space to identify molecules with desired biological activity. For instance, different amines can be coupled to the carboxylic acid, various boronic acids can be used in Suzuki coupling reactions at the bromine site, and a range of nucleophiles can be reacted with the fluorosulfonyl group, leading to a vast library of unique structures derived from a single, versatile starting material. ossila.comnih.gov

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, enabling the modification of complex molecules at a late step in their synthesis to rapidly generate analogs with improved properties. The distinct reactivity of the three functional groups in this compound makes it a potentially valuable tool for LSF.

The fluorosulfonyl group (-SO₂F) is a key functional group for LSF. It can act as a latent reactive handle that can be selectively targeted under specific conditions. For instance, the fluorosulfonyl group can participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly efficient and selective reactions. This allows for the covalent modification of biomolecules, such as proteins, by forming stable sulfonamide or sulfonate linkages with nucleophilic amino acid residues like lysine or tyrosine. While direct studies on this compound in this context are not widely published, the principles of SuFEx chemistry suggest its utility in creating targeted covalent inhibitors or chemical probes.

The bromine atom offers another orthogonal site for modification, primarily through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, further diversifying the molecular scaffold. The carboxylic acid group can be readily converted into amides, esters, or other functionalities, providing an additional point for modification or for attaching the molecule to a larger scaffold.

The combination of these three functional groups with their distinct reactivities allows for a sequential and controlled functionalization strategy. For example, one could first perform a cross-coupling reaction at the bromine position, then modify the carboxylic acid, and finally utilize the fluorosulfonyl group for a covalent linkage, all while preserving the other functionalities.

| Functional Group | Potential LSF Reaction | Introduced Moiety |

| Fluorosulfonyl (-SO₂F) | Sulfur(VI) Fluoride Exchange (SuFEx) | Sulfonamides, Sulfonates |

| Bromo (-Br) | Suzuki, Heck, Sonogashira Coupling | Aryl, Alkyl, Alkenyl, Alkynyl groups |

| Carboxylic Acid (-COOH) | Amide coupling, Esterification | Amides, Esters |

Role in Materials Science Research

The unique chemical handles of this compound also make it a promising candidate for applications in materials science, particularly in the synthesis of novel materials and in polymer chemistry.

Synthesis of Novel Materials with Tailored Properties

The ability to selectively functionalize the three different groups on the aromatic ring of this compound allows for the design and synthesis of materials with tailored properties. For example, the bromine atom can be used to anchor the molecule to surfaces or to create extended structures through cross-coupling reactions. The carboxylic acid can be used to impart solubility or to interact with metal ions for the formation of metal-organic frameworks (MOFs).

The fluorosulfonyl group is of particular interest for creating functional materials. It can be used to introduce strong electron-withdrawing effects, which can influence the electronic properties of the material. Furthermore, the reactivity of the fluorosulfonyl group can be exploited to create covalent linkages within a material, enhancing its thermal stability and mechanical properties. While specific research on this compound in this area is limited, the application of related bromo- and fluoro-substituted benzoic acids in the synthesis of liquid crystals, functional polymers, and organic electronics suggests similar potential for this trifunctional building block. chemimpex.com

Polymer Chemistry Applications

In polymer chemistry, monomers with multiple reactive sites are valuable for creating cross-linked or functionalized polymers. This compound can be envisioned as a versatile monomer or a modifying agent in various polymerization processes.

The carboxylic acid group can be used in polycondensation reactions to form polyesters or polyamides. The fluorosulfonyl group can participate in SuFEx-based polymerizations, which are known for their high efficiency and functional group tolerance, leading to the formation of polysulfonates or polysulfonamides. rsc.orgrsc.org The presence of the bromine atom in the resulting polymer would provide a handle for post-polymerization modification, allowing for the introduction of further functionalities along the polymer chain.

For instance, a polyester (B1180765) could be synthesized using the carboxylic acid group, and the pendant bromo and fluorosulfonyl groups could then be used to cross-link the polymer chains or to attach other molecules, leading to materials with tunable properties such as solubility, thermal stability, and mechanical strength. The use of sulfonyl fluoride-containing monomers in the preparation of proton-conducting membranes for fuel cells has been explored, suggesting a potential application area for polymers derived from this compound. researchgate.net

| Polymerization Strategy | Functional Group Utilized | Resulting Polymer Type | Potential Post-Polymerization Modification Site |

| Polycondensation | Carboxylic Acid | Polyester, Polyamide | Bromo, Fluorosulfonyl |

| SuFEx Polymerization | Fluorosulfonyl | Polysulfonate, Polysulfonamide | Bromo, Carboxylic Acid |

Characterization and Spectroscopic Analysis in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in 3-Bromo-5-(fluorosulfonyl)benzoic acid. By analyzing the spectra of different nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete structural map can be assembled. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on established principles and data from analogous structures.

The ¹H NMR spectrum provides information about the hydrogen atoms (protons) in the molecule. For this compound, three distinct signals are expected for the aromatic protons, in addition to a characteristic signal for the carboxylic acid proton.

The aromatic region of the spectrum would display signals for the protons at the C2, C4, and C6 positions of the benzene (B151609) ring. Both the bromine atom and the fluorosulfonyl group (-SO₂F) are electron-withdrawing, which deshields the adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene (7.34 ppm). The carboxylic acid group also contributes to this deshielding effect.

The proton of the carboxylic acid (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. docbrown.info Its exact position and broadness can be influenced by the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet (br s) | N/A |

| Aromatic H-2 | 8.0 - 8.4 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 1.5 - 2.0 Hz |

| Aromatic H-4 | 8.2 - 8.6 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 1.5 - 2.5 Hz |

Note: Predicted values are based on analysis of similar compounds such as 3-bromobenzoic acid and 3,5-disubstituted benzene derivatives. spectrabase.combipm.org Multiplicities arise from small meta-couplings between the aromatic protons.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In this compound, seven unique carbon signals are expected.

The carbonyl carbon of the carboxylic acid is typically found in the 165-175 ppm range. The aromatic carbons' chemical shifts are influenced by the attached substituents. The carbons directly bonded to the bromine (C3), the fluorosulfonyl group (C5), and the carboxylic acid group (C1) are quaternary and will show distinct shifts. The remaining aromatic carbons (C2, C4, C6) will also have characteristic signals in the aromatic region (typically 120-140 ppm). The carbon atom attached to the highly electronegative fluorosulfonyl group (C5) is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 165 - 170 |

| Aromatic C -1 (-COOH) | 132 - 136 |

| Aromatic C -2 | 128 - 132 |

| Aromatic C -3 (-Br) | 120 - 124 |

| Aromatic C -4 | 135 - 140 |

| Aromatic C -5 (-SO₂F) | 140 - 145 |

Note: Predicted values are based on data from related structures like 3-bromobenzoic acid and other substituted benzene rings.

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. alfa-chemistry.com For this compound, a single signal is expected for the fluorine atom in the fluorosulfonyl group. The chemical shift of aryl sulfonyl fluorides typically appears in a characteristic range, often between +40 and +80 ppm relative to a CFCl₃ standard. ucsb.educolorado.edu The exact chemical shift provides a unique fingerprint for the -SO₂F moiety within this specific molecular environment. alfa-chemistry.comnih.gov

Mass Spectrometry Techniques for Compound Identification and Purity

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

For this compound (C₇H₄BrFO₄S), the calculated monoisotopic mass is approximately 281.90 Da. In an MS experiment, the molecular ion peak (M⁺) would be observed. A key feature would be the presence of a second peak at M+2 with nearly equal intensity (approximately 98% of the M⁺ peak). This distinctive isotopic pattern is characteristic of molecules containing a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). nist.gov

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass to several decimal places, confirming the elemental formula C₇H₄BrFO₄S.

Common fragmentation pathways observed in the mass spectrum might include the loss of small, stable neutral molecules or radicals:

Loss of a hydroxyl radical (-•OH) from the carboxylic acid group, leading to a fragment ion [M-17]⁺.

Loss of the entire carboxylic acid group (-COOH) , resulting in a fragment ion [M-45]⁺.

Loss of the fluorosulfonyl radical (-•SO₂F) , giving a fragment ion [M-83]⁺.

Cleavage of the C-Br bond , leading to a fragment ion [M-79/81]⁺.

Predicted mass spectrometry data for the related isomer, 3-bromo-4-(fluorosulfonyl)benzoic acid, shows a prominent [M+H]⁺ peak at m/z 282.90706 in positive ion mode and an [M-H]⁻ peak at m/z 280.89250 in negative ion mode. uni.lu Similar results would be anticipated for the 3-bromo-5-(fluorosulfonyl) isomer.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no specific crystal structure for this compound has been reported in the crystallographic databases, its solid-state architecture can be inferred from related compounds.

It is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice, a characteristic feature of nearly all benzoic acids. This dimerization occurs through strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. nist.gov

Spectroscopic and Chromatographic Methods for Reaction Monitoring and Product Analysis

The synthesis of this compound requires careful monitoring to track the consumption of starting materials and the formation of the desired product. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are essential for this purpose. merckmillipore.comupb.ronih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitative reaction monitoring. merckmillipore.com A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the more polar product, this compound, will appear and intensify. The spots can be visualized under UV light. merckmillipore.com

High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative analysis of the reaction mixture. upb.ro Using a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water with an acidic modifier), the components of the reaction mixture can be separated and quantified. upb.roresearchgate.net This allows for the precise determination of the reaction's conversion rate and the purity of the isolated product. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS): For analysis by GC, the carboxylic acid group of this compound would typically need to be derivatized to a more volatile form, such as a silyl (B83357) ester. nih.govnih.gov The derivatized sample can then be injected into the GC-MS system, which separates the components and provides mass spectra for identification, offering a powerful tool for analyzing reaction byproducts and confirming product identity.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 3-bromo-5-(fluorosulfonyl)benzoic acid, DFT calculations would provide significant insights into its reactivity and stability. A typical study would involve optimizing the molecule's geometry to find its most stable conformation.

Furthermore, DFT is instrumental in understanding reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates. For instance, in reactions involving the sulfonyl fluoride (B91410) group, DFT could elucidate the mechanism of nucleophilic attack, a key step in its "click chemistry" applications. sigmaaldrich.comsigmaaldrich.com

Key parameters that would be calculated using DFT include:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles of the lowest energy structure.

Vibrational Frequencies: To confirm the structure is a true minimum on the potential energy surface and to predict its infrared spectrum.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are fundamental in predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites on the molecule. This is particularly useful for predicting how this compound would interact with other molecules.

A hypothetical data table summarizing the kind of results a DFT study might produce is shown below.

| Computational Parameter | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | (Value in eV) | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | (Value in Debye) | Provides insight into the molecule's polarity. |

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are particularly relevant when investigating the potential biological interactions of a compound, excluding clinical outcomes. Given that sulfonyl fluorides can act as covalent inhibitors of enzymes, these studies would be crucial in identifying potential protein targets for this compound.

The process would involve:

Target Identification: Identifying proteins with active sites that could potentially bind to the compound. Serine proteases, for example, are known targets for sulfonyl fluorides.

Docking Simulations: Using computational software to predict the preferred orientation of this compound when bound to a protein target. This would generate a binding score, indicating the strength of the interaction.

Binding Pose Analysis: Detailed examination of the interactions between the compound and the amino acid residues in the protein's binding pocket. This could reveal key hydrogen bonds, hydrophobic interactions, or the potential for covalent bond formation.

While specific docking studies for this compound are not reported, the general approach is widely used in drug discovery and chemical biology to understand structure-activity relationships.

Prediction of Reactivity and Selectivity

The prediction of reactivity and selectivity for this compound can be inferred from its structural features and supported by computational data. The benzene (B151609) ring is substituted with three distinct functional groups: a bromine atom, a carboxylic acid group, and a fluorosulfonyl group.

Electrophilic Aromatic Substitution: The bromine and fluorosulfonyl groups are deactivating and meta-directing, while the carboxylic acid group is also deactivating and meta-directing. This substitution pattern would influence the positions of any further electrophilic attack on the aromatic ring.

Nucleophilic Reactions: The sulfonyl fluoride moiety is a key reactive site. It is an electrophilic center that can react with nucleophiles, such as the side chains of amino acids in proteins, to form stable sulfonyl-linked adducts. sigmaaldrich.comsigmaaldrich.com This reactivity is the basis for its use in "click chemistry."

Reactivity of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification or amidation.

Computational tools can quantify these predictions. Reactivity descriptors derived from DFT, such as Fukui functions, can predict the most likely sites for nucleophilic and electrophilic attack with greater precision. For example, the analysis of Fukui functions would likely confirm the sulfur atom of the fluorosulfonyl group as a primary site for nucleophilic attack.

The table below outlines the expected reactivity at different sites of the molecule.

| Functional Group | Expected Reactivity | Potential Reactions |

| Fluorosulfonyl (-SO₂F) | Electrophilic | Nucleophilic substitution (e.g., with amines, alcohols) |

| Carboxylic Acid (-COOH) | Acidic, Nucleophilic Acyl Substitution | Deprotonation, Esterification, Amidation |

| Bromine (-Br) on Ring | Can be substituted | Palladium-catalyzed cross-coupling reactions |

| Aromatic Ring | Deactivated | Electrophilic Aromatic Substitution (at positions ortho to Br and meta to COOH and SO₂F) |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the synthesis of complex molecules. For precursors to compounds like 3-Bromo-5-(fluorosulfonyl)benzoic acid, research is shifting away from traditional methods that often rely on hazardous reagents and solvents.

One area of development involves solvent-free and catalyst-free reactions. For instance, the synthesis of related bromo-benzoic acids has been explored using sonication, which can drive reactions without the need for a solvent, thereby reducing waste. ijisrt.com Another green approach is the use of safer, more environmentally benign catalysts. Boric acid, for example, has been used to catalyze amide bond formation from carboxylic acids, generating only water as a byproduct and allowing for easier product isolation. walisongo.ac.id

For the introduction of the fluorosulfonyl group, greener methods are also being developed. Traditional syntheses can be hazardous, but newer strategies focus on converting sulfonic acids or their salts directly to sulfonyl fluorides. rsc.org One such method uses a bench-stable solid, Xtalfluor-E®, for the deoxyfluorination of sulfonic acids, offering milder reaction conditions. rsc.org Another simple and mild procedure involves a direct chloride/fluoride (B91410) exchange from a sulfonyl chloride starting material in a potassium fluoride and water/acetone mixture, achieving high yields. nih.gov The adoption of such methods could significantly reduce the environmental impact of producing this compound and its derivatives.

Table 1: Comparison of Green Chemistry Metrics for Amide Formation Reactions This table illustrates how different synthetic routes for a common reaction involving a carboxylic acid group, such as the one on this compound, can be evaluated for their environmental impact.

| Metric | Acid Chloride Route | Coupling Reagent (HATU) Route | Boric Acid Catalyzed Route |

| Atom Economy | 57% | 34% | 94% |

| Process Mass Intensity (PMI) | ~130 | ~150 | ~89 |

| EcoScale Value | 54 | 41 | 48 |

| Data sourced from a study on amide-bond-forming reactions, highlighting the superior atom economy and lower process mass intensity of the boric acid-catalyzed condensation. walisongo.ac.id |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, scalability, and efficiency. This is particularly relevant for reactions involving hazardous intermediates or reagents. Researchers have recently developed modular flow chemistry platforms specifically for Sulfur(VI) Fluoride Exchange (SuFEx) reactions. uva.nl

These platforms allow for the safe, on-demand generation of gaseous reagents like sulfuryl fluoride (SO₂F₂), which can be used to install the -SO₂F group onto molecules. uva.nl Such a system could be adapted for the synthesis of this compound, providing a safer and more scalable production method. uva.nl Furthermore, integrating these flow systems with automated synthesis platforms could facilitate the high-throughput generation of libraries based on the this compound scaffold. acs.org This automation is crucial for accelerating the discovery of new drug candidates and functional materials. acs.org

Broadening the Scope of SuFEx Click Reactions for Compound Derivatization

The fluorosulfonyl group (-SO₂F) is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction for reliably connecting molecular fragments. rsc.org this compound is an ideal "SuFExable hub," capable of reacting with a wide array of nucleophiles to form stable sulfonyl or sulfate (B86663) linkages. nih.govsigmaaldrich.com